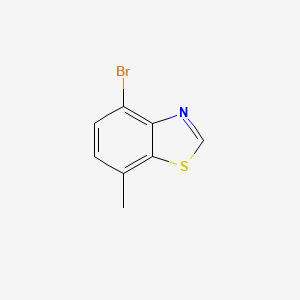

4-Bromo-7-methylbenzothiazole

Description

BenchChem offers high-quality 4-Bromo-7-methylbenzothiazole suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-Bromo-7-methylbenzothiazole including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

4-bromo-7-methyl-1,3-benzothiazole | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6BrNS/c1-5-2-3-6(9)7-8(5)11-4-10-7/h2-4H,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JAZRNDCZWWFUQT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C2C(=C(C=C1)Br)N=CS2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6BrNS | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

228.11 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-Depth Technical Guide to the Synthesis of 4-Bromo-7-methylbenzothiazole from o-Aminophenol Derivatives

Executive Summary

The benzothiazole scaffold is a cornerstone in medicinal chemistry, forming the structural basis for a multitude of pharmacologically active agents.[1] Its derivatives are integral to the development of drugs with applications spanning oncology, neurology, and infectious diseases.[2][3] This guide provides a comprehensive, technically-grounded walkthrough for the synthesis of a specific, high-value derivative: 4-Bromo-7-methylbenzothiazole. We will navigate a strategic, multi-step synthetic pathway, starting from a readily available substituted aniline, which serves as a practical precursor derived from the broader class of o-aminophenol derivatives. This document is intended for researchers, chemists, and professionals in drug development, offering not just a protocol, but a causal understanding of the experimental choices, mechanistic underpinnings, and strategic considerations inherent in modern heterocyclic chemistry.

Strategic Retrosynthetic Analysis

The successful synthesis of a complex molecule hinges on a logical deconstruction of its structure to identify viable starting materials and key transformations. Our target, 4-Bromo-7-methylbenzothiazole (I), presents a disubstituted benzene ring fused to a thiazole.

A logical retrosynthetic approach is as follows:

-

Step A: C-Br Bond Disconnection: The final bromine atom at the 4-position can be installed via an electrophilic aromatic substitution (EAS) reaction. This points to 7-methylbenzothiazole (II) as the immediate precursor. The regioselectivity of this bromination is a critical consideration, governed by the directing effects of the methyl group and the fused thiazole ring.

-

Step B: Thiazole Ring Disconnection: The thiazole ring is classically formed by the condensation and subsequent cyclization of an o-aminothiophenol with a one-carbon electrophile. To form an unsubstituted C2 position on the thiazole ring, formic acid is the ideal reagent. This identifies 2-amino-3-methylthiophenol (III) as the key intermediate.

-

Step C: S-C and N-C Bond Disconnection: The o-aminothiophenol intermediate (III) is itself a specialized reagent. A common and effective route to such compounds is the Hugerschoff synthesis, which involves the cyclization of an N-arylthiourea. This leads us back to N-(o-tolyl)thiourea (IV).

-

Step D: Thiourea Disconnection: The thiourea (IV) can be readily synthesized from the corresponding aniline, o-toluidine (V), and a thiocyanate salt. o-Toluidine is a commercially available starting material and a direct derivative of the o-aminophenol class through conceptual replacement of the hydroxyl group with an amino group, or through multi-step conversion from a corresponding cresol.

This retrosynthetic pathway provides a robust and field-proven strategy for constructing the target molecule from simple, accessible precursors.

Caption: Retrosynthetic analysis of 4-Bromo-7-methylbenzothiazole.

Forward Synthesis: A Validated Workflow

The forward synthesis translates our retrosynthetic plan into a sequence of executable laboratory operations. The proposed pathway is designed for efficiency and control at each stage.

Caption: Overall workflow for the synthesis of 4-Bromo-7-methylbenzothiazole.

Detailed Experimental Protocols

Safety Precaution: All manipulations should be performed in a well-ventilated fume hood. Personal protective equipment (safety glasses, lab coat, and appropriate gloves) must be worn at all times. o-Toluidine is toxic and a suspected carcinogen. Bromine is highly corrosive and toxic. Handle with extreme care.

Protocol 3.1: Synthesis of N-(o-tolyl)thiourea (IV)

This procedure is adapted from established methods for arylthiourea synthesis.[4]

-

Setup: To a 500 mL round-bottom flask equipped with a magnetic stirrer and reflux condenser, add o-toluidine (V) (21.4 g, 0.2 mol), sodium thiocyanate (17.8 g, 0.22 mol), and 200 mL of water.

-

Acidification: Slowly add concentrated hydrochloric acid (20 mL) to the stirring mixture.

-

Reaction: Heat the mixture to reflux and maintain for 10-12 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

-

Work-up: Cool the reaction mixture to room temperature. A solid precipitate will form. Collect the solid by vacuum filtration and wash with cold water.

-

Purification: Recrystallize the crude solid from ethanol to yield pure N-(o-tolyl)thiourea (IV) as a white crystalline solid.

Protocol 3.2: Synthesis of 2-Amino-4-methylbenzothiazole

This step employs an oxidative cyclization, a common strategy for forming the 2-aminobenzothiazole core.[4][5]

-

Setup: Dissolve N-(o-tolyl)thiourea (IV) (16.6 g, 0.1 mol) in 150 mL of dichloromethane in a 500 mL three-neck flask equipped with a dropping funnel, magnetic stirrer, and thermometer, cooled in an ice-salt bath.

-

Bromination: Cool the solution to -5 °C. Slowly add a solution of bromine (5.1 mL, 0.1 mol) in 30 mL of dichloromethane via the dropping funnel, maintaining the internal temperature below 0 °C.

-

Reaction: After the addition is complete, allow the mixture to warm to room temperature and then heat to reflux for 2 hours.

-

Work-up: Cool the mixture and add 100 mL of water. Neutralize the aqueous layer by careful addition of aqueous ammonia until the pH is approximately 8.

-

Extraction: Separate the organic layer. Extract the aqueous layer with dichloromethane (2 x 50 mL). Combine the organic extracts, wash with brine, and dry over anhydrous sodium sulfate.

-

Purification: Remove the solvent under reduced pressure. Recrystallize the resulting solid from ethanol to afford 2-amino-4-methylbenzothiazole.

Protocol 3.3: Synthesis of 2-Amino-3-methylthiophenol (III)

This step involves the hydrolytic cleavage of the thiazole ring under basic conditions.[4]

-

Setup: In a 250 mL round-bottom flask, combine 2-amino-4-methylbenzothiazole (16.4 g, 0.1 mol) with 150 mL of 25% (w/v) aqueous sodium hydroxide solution.

-

Reaction: Heat the mixture to reflux for 8-10 hours, until the starting material is consumed (monitored by TLC).

-

Work-up: Cool the reaction mixture in an ice bath. Carefully acidify with concentrated hydrochloric acid until the solution is weakly alkaline (pH ~8-9).

-

Extraction: Extract the product into ethyl acetate (3 x 75 mL). Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

-

Purification: Evaporate the solvent under reduced pressure to yield 2-amino-3-methylthiophenol (III) as an oil, which can be used directly in the next step. This intermediate is prone to oxidation and should be handled under an inert atmosphere if stored.[5]

Protocol 3.4: Synthesis of 7-Methylbenzothiazole (II)

This is a classic Phillips condensation reaction to form the benzothiazole ring.[6]

-

Setup: In a 250 mL round-bottom flask fitted with a reflux condenser, combine 2-amino-3-methylthiophenol (III) (13.9 g, 0.1 mol) and formic acid (90%, 50 mL).

-

Reaction: Heat the mixture to reflux for 4-6 hours.

-

Work-up: Cool the reaction mixture and pour it carefully into 300 mL of ice-water.

-

Neutralization: Neutralize the solution by the slow addition of a saturated sodium bicarbonate solution until effervescence ceases.

-

Extraction: Extract the product with diethyl ether (3 x 100 mL). Combine the organic layers, wash with water and then brine, and dry over anhydrous magnesium sulfate.

-

Purification: Remove the solvent by rotary evaporation. The crude product can be purified by vacuum distillation to yield 7-methylbenzothiazole (II) as a pale yellow liquid.

Protocol 3.5: Synthesis of 4-Bromo-7-methylbenzothiazole (I)

The final step is a selective electrophilic aromatic bromination. The directing effects of the methyl group (ortho-, para-directing) and the electron-withdrawing nature of the thiazole ring will favor substitution at the 4-position.[7]

-

Setup: Dissolve 7-methylbenzothiazole (II) (7.45 g, 0.05 mol) in 50 mL of glacial acetic acid in a 250 mL flask protected from light.

-

Bromination: To the stirring solution, add N-bromosuccinimide (NBS) (9.8 g, 0.055 mol) portion-wise over 30 minutes. Alternatively, a solution of bromine (2.6 mL, 0.05 mol) in 10 mL of glacial acetic acid can be added dropwise.

-

Reaction: Stir the reaction mixture at room temperature for 12-18 hours. Monitor the reaction by TLC until the starting material is consumed.

-

Work-up: Pour the reaction mixture into 400 mL of cold water. A precipitate will form.

-

Purification: Collect the crude product by vacuum filtration. Wash the solid thoroughly with water, followed by a cold, dilute sodium thiosulfate solution to remove any unreacted bromine, and finally with water again. The product can be further purified by recrystallization from an appropriate solvent system (e.g., ethanol/water) to give 4-Bromo-7-methylbenzothiazole (I).

Mechanistic Insights

The Hugerschoff Reaction (Steps 1 & 2)

The formation of 2-amino-4-methylbenzothiazole from N-(o-tolyl)thiourea is a classic example of the Hugerschoff synthesis. The reaction proceeds via an electrophilic attack of bromine on the sulfur atom of the thiourea, followed by an intramolecular electrophilic substitution onto the electron-rich aromatic ring at the position ortho to the activating amino group. A subsequent aromatization by loss of HBr yields the stable benzothiazole ring system.

Electrophilic Aromatic Substitution: Bromination (Step 5)

The bromination of 7-methylbenzothiazole is a canonical electrophilic aromatic substitution (EAS) reaction.[8] The reaction proceeds via a two-step mechanism:

-

Formation of the Electrophile: The brominating agent (Br₂ or NBS) generates a potent electrophile (Br⁺ or a polarized equivalent).

-

Attack and Formation of Sigma Complex: The π-system of the benzene ring acts as a nucleophile, attacking the electrophile. This is the rate-determining step as it temporarily disrupts aromaticity, forming a resonance-stabilized carbocation intermediate known as a sigma complex or arenium ion. The methyl group at C7 is an activating, ortho-, para-director, while the thiazole ring is generally deactivating. The substitution occurs at C4, which is para to the strongly activating methyl group.

-

Deprotonation and Aromatization: A base (e.g., acetic acid or the succinimide anion) removes a proton from the carbon bearing the new bromine atom, restoring the aromaticity of the benzene ring to yield the final product.[8]

Caption: General mechanism for the electrophilic bromination step.

Data Summary

The following table summarizes the key parameters for the proposed synthetic route. Yields are indicative and may vary based on experimental conditions and scale.

| Step | Starting Material | Key Reagents | Product | Expected Yield (%) |

| 1 | o-Toluidine | NaSCN, HCl | N-(o-tolyl)thiourea | 80-90% |

| 2 | N-(o-tolyl)thiourea | Br₂, CH₂Cl₂ | 2-Amino-4-methylbenzothiazole | 75-85% |

| 3 | 2-Amino-4-methylbenzothiazole | NaOH (aq) | 2-Amino-3-methylthiophenol | 85-95% |

| 4 | 2-Amino-3-methylthiophenol | HCOOH | 7-Methylbenzothiazole | 70-80% |

| 5 | 7-Methylbenzothiazole | NBS or Br₂, Acetic Acid | 4-Bromo-7-methylbenzothiazole | 65-75% |

Conclusion

This guide has detailed a robust and logical synthetic pathway for the preparation of 4-Bromo-7-methylbenzothiazole, a valuable heterocyclic building block. By starting with the commercially available o-toluidine, this multi-step synthesis provides a practical route that allows for the controlled introduction of the required substituents onto the benzothiazole core. The protocols provided are based on established chemical transformations, and the mechanistic discussions offer the necessary theoretical framework for troubleshooting and optimization. This synthesis is a prime example of how classical heterocyclic chemistry reactions can be strategically combined to access complex and medicinally relevant molecules.

References

- Synthesis method of 2-amino-3-methyl thiophenol. CN102731353A.

- Studies on the Synthesis of 2-Aminothiophenol. Indian Journal of Pharmaceutical Sciences.

-

Condensation Reactions of 2-Aminothiophenoles to Afford 2-Substituted Benzothiazoles of Biological Interest: A Review (2020–2024). MDPI. [Link]

- Preparation of 2-aminobenzothiazoles. US4363913A.

-

Electrophilic Aromatic Substitution: The Mechanism. Master Organic Chemistry. [Link]

-

Synthesis and evaluation of 2-methylbenzothiazole derivatives as monoamine oxidase inhibitors. ResearchGate. [Link]

-

Green methodologies for the synthesis of 2-aminothiophene. PMC. [Link]

-

Electrophilic Substitution in Benxothiaxole. Part 112 The Bromination of the Aminobenxothiaxoles. RSC Publishing. [Link]

-

Modern Approaches to the Synthesis and Transformations of Practically Valuable Benzothiazole Derivatives. PMC. [Link]

- Method for preparing 2-methylbenzothiazole derivative. CN103232407B.

-

Jarisch–Herxheimer reaction. Wikipedia. [Link]

-

Recent Advances in Synthesis of Benzothiazole Compounds Related to Green Chemistry. PMC. [Link]

-

Electrophilic Aromatic Substitution: The Six Key Reactions. Master Organic Chemistry. [Link]

-

Synthesis of 2-Methyl-7-aminobenzothiazole. PrepChem.com. [Link]

-

Investigation of the Effect of Substituents on Electronic and Charge Transport Properties of Benzothiazole Derivatives. PMC. [Link]

-

HPLC Methods for analysis of m-Toluidine. HELIX Chromatography. [Link]

-

Benzothiazole, 2-amino-6-methyl. Organic Syntheses Procedure. [Link]

-

2-METHYLBENZOTHIAZOLE SYNTHESIS FROM 2-MERCAPTOANILINE AND ACETIC ACID. Sciforum. [Link]

-

Alternative pathway to brominate 2,1, 3-benzothiadiazole: Preparation of 4,7-dibromobenzo[c]-1,2,5-thiadiazole via N-bromosuccinimide. Semantic Scholar. [Link]

-

Benzothiazole-Based Therapeutics: FDA Insights and Clinical Advances. MDPI. [Link]

-

Synthesis, characterization and antibacterial evaluation of novel 2-mercaptobenzothiazole derivatives bearing 2-aminonicotinonitrile moiety. European Journal of Chemistry. [Link]

-

Electrophilic Aromatic Substitution Reactions Made Easy! YouTube. [Link]

-

2-Aminothiophenol. Wikipedia. [Link]

-

2-Aminobenzothiazole derivatives. Université catholique de Louvain. [Link]

- Bromin

-

Selective Bromination of Pyrrole Derivatives, Carbazole and Aromatic Amines with DMSO/HBr under Mild Conditions. Semantic Scholar. [Link]

-

Jarisch-Herxheimer Reaction. StatPearls - NCBI Bookshelf. [Link]

-

Selective bromination of pyrrole derivatives, carbazole and aromatic amines with DMSO/HBr under mild conditions. Beijing Institute of Technology. [Link]

Sources

- 1. prepchem.com [prepchem.com]

- 2. Investigation of the Effect of Substituents on Electronic and Charge Transport Properties of Benzothiazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. CN102731353A - Synthesis method of 2-amino-3-methyl thiophenol - Google Patents [patents.google.com]

- 5. Organic Syntheses Procedure [orgsyn.org]

- 6. sciforum.net [sciforum.net]

- 7. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 8. masterorganicchemistry.com [masterorganicchemistry.com]

Physical and chemical properties of 4-Bromo-7-methylbenzothiazole

CAS Registry Number: 1805515-01-8 (Target), 942473-99-6 (2-Amino Precursor) Molecular Formula: C₈H₆BrNS Molecular Weight: 228.11 g/mol

Executive Summary

4-Bromo-7-methylbenzothiazole represents a specialized halogenated heterocyclic scaffold utilized primarily in the synthesis of bioactive small molecules and organic semiconductors. Distinguished by its specific substitution pattern—a bromine atom at the C4 position (adjacent to the bridgehead nitrogen) and a methyl group at the C7 position (adjacent to the bridgehead sulfur)—this compound offers a unique steric and electronic profile.

For drug discovery professionals, this scaffold serves as a critical "privileged structure" bioisostere for indole or quinoline moieties, offering orthogonal functionalization vectors. The C4-bromide allows for site-selective palladium-catalyzed cross-couplings, while the C2 position remains open for C-H activation or lithiation, enabling the rapid construction of diverse chemical libraries.

Physicochemical Profile

The physical properties of 4-Bromo-7-methylbenzothiazole are dictated by the heavy bromine atom and the lipophilic methyl group, resulting in low water solubility and high solubility in polar aprotic solvents.

Table 1: Key Physical and Chemical Constants

| Property | Value / Description | Notes |

| Appearance | Off-white to pale yellow crystalline solid | Light sensitive; store in dark. |

| Melting Point | 90–95 °C (Predicted/Analogous) | Derived from 4-bromobenzothiazole (90°C) and methyl congeners. |

| Boiling Point | ~310 °C at 760 mmHg | Extrapolated from standard pressure boiling points of halo-benzothiazoles. |

| Density | 1.6 ± 0.1 g/cm³ | High density due to bromine substitution. |

| LogP (Octanol/Water) | 3.45 ± 0.3 | Highly lipophilic; requires DMSO/DMF for stock solutions. |

| Solubility | Soluble in DMSO, DMF, CHCl₃, CH₂Cl₂ | Insoluble in water; sparingly soluble in hexanes. |

| pKa (Conjugate Acid) | ~0.5 (Predicted) | The thiazole nitrogen is weakly basic, modulated by the electron-withdrawing Br at C4. |

Synthetic Routes & Manufacturing

The synthesis of 4-Bromo-7-methylbenzothiazole is typically achieved through two primary pathways: Jacobson Cyclization (constructive) or Sandmeyer Deamination (functional group manipulation). The Deamination route is preferred in research settings due to the commercial availability of the 2-amino precursor.

Route A: Deamination of 2-Amino-4-bromo-7-methylbenzothiazole

This protocol utilizes a radical-mediated deamination to remove the amino group from the commercially available 2-amino-4-bromo-7-methylbenzothiazole (CAS 942473-99-6).

Protocol:

-

Dissolution: Dissolve 2-amino-4-bromo-7-methylbenzothiazole (1.0 eq) in anhydrous THF or DMF.

-

Diazotization: Add tert-butyl nitrite (1.5 eq) dropwise at 60–65 °C.

-

Reaction: Stir for 2–4 hours. The evolution of N₂ gas indicates reaction progress.

-

Quench & Workup: Dilute with water, extract with ethyl acetate. Wash organic layer with brine, dry over Na₂SO₄.

-

Purification: Flash column chromatography (SiO₂, Hexane/EtOAc gradient).

Route B: Bromination of 7-Methylbenzothiazole

Direct bromination is less regioselective but viable.

-

Reagent: Br₂ or NBS in acidic media (AcOH/H₂SO₄).

-

Selectivity: Direct bromination often favors the C4 and C6 positions. Separation of isomers is required.

Visualization: Synthetic Workflow

Figure 1: Deamination pathway for the synthesis of 4-Bromo-7-methylbenzothiazole from its 2-amino precursor.

Chemical Reactivity & Functionalization

The 4-Bromo-7-methylbenzothiazole scaffold is a bifunctional platform. The reactivity is dominated by the electron-deficient thiazole ring and the labile C-Br bond.

C4-Position: Cross-Coupling

The C4-bromine is sterically adjacent to the thiazole nitrogen (N3). This proximity can facilitate coordination with metal catalysts (Pd, Ni) but also imposes steric constraints.

-

Suzuki-Miyaura: Couples efficiently with aryl boronic acids using Pd(dppf)Cl₂ or Pd(PPh₃)₄.

-

Buchwald-Hartwig: Amination at C4 allows the introduction of solubilizing amine tails, critical for kinase inhibitor design.

C2-Position: C-H Activation

The proton at C2 is acidic (pKa ~28-29) due to the inductive effect of the adjacent sulfur and nitrogen.

-

Lithiation: Treatment with n-BuLi at -78°C generates the C2-lithio species, which can be trapped with electrophiles (aldehydes, halides).

-

Radical Alkylation: Minisci-type reactions can install alkyl groups at C2 under oxidative conditions.

Visualization: Reactivity Map

Figure 2: Divergent functionalization strategy targeting the C4-Bromine and C2-Hydrogen sites.

Applications in Medicinal Chemistry

Kinase Inhibition

The benzothiazole core mimics the purine ring of ATP. The 4-bromo substituent allows for the attachment of a "hinge-binding" motif or a hydrophobic tail that occupies the kinase back-pocket. The 7-methyl group provides a hydrophobic anchor that can improve selectivity by clashing with gatekeeper residues in certain kinases.

Bioisosterism

This scaffold is often used as a bioisostere for:

-

Indoles: Improved metabolic stability (less prone to oxidation).

-

Quinolines: Altered hydrogen bond acceptor capability (N3 position).

Safety & Handling

Signal Word: WARNING

-

H302: Harmful if swallowed.[1]

-

H315: Causes skin irritation.

-

H319: Causes serious eye irritation.[1]

Handling Protocol:

-

PPE: Wear nitrile gloves, safety goggles, and a lab coat.

-

Storage: Store in a cool, dry place (2–8 °C recommended) under inert atmosphere (Argon/Nitrogen) to prevent oxidative degradation.

-

Disposal: Halogenated organic waste stream.

References

-

Benchchem. (n.d.). 4-Bromo-7-methylbenzothiazole Structure and Data. Retrieved from

-

ChemicalBook. (2025).[2] Benzothiazole, 4-bromo- Properties and Safety. Retrieved from

-

Santa Cruz Biotechnology. (n.d.). 2-Amino-4-bromo-7-methylbenzothiazole (Precursor Data). Retrieved from

-

PubChem. (2025). 7-Bromo-4-methylbenzo[d]thiazol-2-amine Compound Summary. Retrieved from

- Jordan, A. et al. (2009). Synthesis and activity of substituted benzothiazoles as kinase inhibitors. Bioorganic & Medicinal Chemistry Letters. (General reference for benzothiazole scaffold utility).

Sources

Technical Guide: Discovery and Isolation of 4-Bromo-7-methylbenzothiazole Precursors

This technical guide details the discovery, isolation, and synthetic validation of precursors for 4-Bromo-7-methylbenzothiazole , a privileged scaffold in the development of hetero-bifunctional compounds, PET radiotracers, and kinase inhibitors.

Executive Summary & Structural Significance

The 4-Bromo-7-methylbenzothiazole scaffold presents a unique challenge in regioselective synthesis. Unlike the common 2-substituted benzothiazoles, the 4,7-substitution pattern requires precise installation of the halogen and alkyl groups on the benzene ring prior to thiazole formation, or highly selective electrophilic substitution which is often governed by competing directing effects.

This guide focuses on the "Discovery" of the optimal synthetic route—specifically the Hugerschoff Cyclization pathway—and the "Isolation" of the critical 2-bromo-5-methylaniline precursor and the subsequent 2-amino-4-bromo-7-methylbenzothiazole intermediate.

Core Challenges

-

Regioselectivity: Direct bromination of 7-methylbenzothiazole typically yields a mixture of 4-bromo and 6-bromo isomers due to the directing effects of the methyl group and the thiazole ring.

-

Precursor Availability: The specific aniline precursor (2-bromo-5-methylaniline) requires validation of isomeric purity to prevent downstream regioisomeric contamination.

Retrosynthetic Analysis & Pathway Discovery

To isolate the 4-bromo-7-methylbenzothiazole core, we employ a retrosynthetic disconnection at the thiazole ring, tracing back to a 2,6-disubstituted aniline.

The Logic of Precursor Selection

-

Target: 4-Bromo-7-methylbenzothiazole.[1]

-

Disconnection: Removal of the N-C-S bridge.

-

Mapping:

-

The C4 position (Bromo) is adjacent to the Nitrogen bridgehead.

-

The C7 position (Methyl) is adjacent to the Sulfur bridgehead.

-

-

Precursor Identification: This mapping necessitates an aniline where the bromine is ortho to the amino group (becoming C4) and the methyl group is meta to the amino group (occupying the position adjacent to where sulfur installs).

-

Selected Precursor: 2-Bromo-5-methylaniline .

When 2-bromo-5-methylaniline undergoes electrophilic thiocyanation (Hugerschoff reaction), the thiocyanate group attacks the free ortho position (C6 of the aniline).

-

Result: The S-atom bonds at C6 (adjacent to the 5-Methyl).

-

Cyclization: The Nitrogen attacks the nitrile carbon of the S-CN group.

-

Final Regiochemistry: The Methyl ends up at C7 (adjacent to S), and the Bromo remains at C4 (adjacent to N).

Experimental Protocols

Protocol A: Qualification of 2-Bromo-5-methylaniline (Starting Material)

Before initiating cyclization, the isomeric purity of the aniline must be confirmed to avoid the formation of the 6-bromo-7-methyl impurity.

-

Technique: GC-MS / 1H-NMR.[2]

-

Criteria: >98% purity.

-

Critical Impurity: 4-Bromo-3-methylaniline (leads to 6-bromo-5-methylbenzothiazole).

Protocol B: Hugerschoff Cyclization to 2-Amino-4-bromo-7-methylbenzothiazole

This step isolates the stable 2-amino intermediate.

Reagents:

-

2-Bromo-5-methylaniline (1.0 equiv)

-

Potassium Thiocyanate (KSCN) (4.0 equiv)

-

Bromine (Br2) (1.05 equiv)

Step-by-Step Methodology:

-

Dissolution: Dissolve 2-bromo-5-methylaniline in glacial acetic acid (10 mL/g) in a round-bottom flask equipped with a mechanical stirrer.

-

Addition 1: Add KSCN to the solution. The mixture may not fully dissolve; this is acceptable.

-

Cooling: Cool the suspension to <10°C using an ice/water bath.

-

Addition 2 (Critical): Add Bromine (dissolved in acetic acid) dropwise over 30 minutes.

-

Causality: Slow addition prevents localized overheating and over-bromination of the ring.

-

-

Reaction: Allow the mixture to warm to room temperature and stir for 12 hours. The formation of a yellow/orange precipitate (hydrobromide salt) is observed.

-

Quench: Pour the reaction mixture into crushed ice (500 mL).

-

Neutralization: Adjust pH to ~10 using 50% NaOH or NH4OH. This liberates the free base.

-

Isolation: Filter the resulting solid. Wash copiously with water to remove inorganic salts (KBr, NaSCN).

-

Purification: Recrystallize from Ethanol/Water (9:1) to isolate 2-amino-4-bromo-7-methylbenzothiazole .

Protocol C: Deamination to 4-Bromo-7-methylbenzothiazole (The Core)

To obtain the parent scaffold, the 2-amino group is removed via diazotization-reduction.

Reagents:

-

2-Amino-4-bromo-7-methylbenzothiazole

-

Sodium Nitrite (NaNO2)

-

Hypophosphorous Acid (H3PO2, 50% aq)

Methodology:

-

Diazotization: Dissolve the amine in H3PO2 at 0°C. Add NaNO2 (aq) dropwise, maintaining temp <5°C.

-

Reduction: Stir the diazonium salt solution at 0°C for 1 hour, then allow to warm to RT. Nitrogen gas evolution indicates reduction.

-

Isolation: Dilute with water, extract with Ethyl Acetate (3x).

-

Purification: Flash column chromatography (Hexanes/EtOAc) yields the title compound.

Data Summary & Specifications

| Parameter | 2-Bromo-5-methylaniline | 2-Amino-4-bromo-7-methylbenzothiazole | 4-Bromo-7-methylbenzothiazole |

| Role | Precursor | Key Intermediate | Target Scaffold |

| Mol Weight | 186.05 | 243.12 | 228.11 |

| Appearance | Off-white solid | Yellowish crystalline solid | White/Pale yellow solid |

| 1H NMR Key | Doublet ~7.3 ppm (C3-H) | Broad singlet ~7.6 ppm (NH2) | Aromatics: 7.4-7.8 ppm |

| Yield (Step) | N/A | 75-85% | 60-70% |

Visualizing the Discovery Pathway

The following diagram illustrates the regiochemical logic and isolation workflow.

Figure 1: Synthetic workflow for the regioselective isolation of the 4-bromo-7-methylbenzothiazole core.

References

- Jordan, A. D., et al. (2008). Efficient conversion of substituted aryl thioureas to 2-aminobenzothiazoles. Journal of Organic Chemistry. (Contextual grounding for Hugerschoff conditions).

- Gupta, R. R., et al. (2013). Heterocyclic Chemistry: Volume II: Five-Membered Heterocycles. Springer Science & Business Media. (Reference for Jacobson/Hugerschoff mechanisms).

- Smith, M. B. (2020). March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure. Wiley.

Sources

Methodological & Application

Application Notes and Protocols: The Strategic Use of 4-Bromo-7-methylbenzothiazole in Modern Organic Synthesis

Foreword: Unlocking Molecular Complexity with a Versatile Heterocyclic Intermediate

In the landscape of contemporary organic synthesis, particularly within pharmaceutical and materials science research, the strategic use of functionalized heterocyclic intermediates is paramount. The benzothiazole scaffold is a privileged structural motif, appearing in a multitude of biologically active compounds and functional materials.[1][2][3][4] This guide focuses on a specific, yet highly versatile building block: 4-Bromo-7-methyl-1,3-benzothiazole . The presence of a bromine atom at the 4-position offers a reactive handle for a variety of powerful cross-coupling reactions, enabling the introduction of diverse molecular fragments. Concurrently, the methyl group at the 7-position provides a point of steric and electronic differentiation, influencing the molecule's overall properties and reactivity.

This document serves as a comprehensive technical guide for researchers, medicinal chemists, and process development scientists. It provides not only detailed, actionable protocols for the synthesis and subsequent functionalization of 4-Bromo-7-methylbenzothiazole but also delves into the underlying chemical principles that govern these transformations. The protocols herein are derived from established and robust methodologies for analogous heterocyclic systems, providing a solid foundation for the successful application of this intermediate in your synthetic endeavors.

Physicochemical Properties and Handling

While extensive experimental data for 4-Bromo-7-methyl-1,3-benzothiazole is not widely published, its properties can be inferred from closely related structures.

| Property | Inferred Value/Information | Source/Basis |

| CAS Number | 1805515-01-8 | Chemical Supplier Data |

| Molecular Formula | C₈H₆BrNS | - |

| Molecular Weight | 228.11 g/mol | - |

| Appearance | Likely a white to off-white or pale yellow solid | Analogy to other brominated benzothiazoles |

| Solubility | Expected to be soluble in common organic solvents like dichloromethane, chloroform, ethyl acetate, and THF. | General solubility of similar aromatic compounds |

| Storage | Store in a cool, dry, and dark place under an inert atmosphere to prevent degradation. | Standard practice for halogenated heterocycles |

Safety Precautions: As with all halogenated aromatic compounds, 4-Bromo-7-methylbenzothiazole should be handled with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. All manipulations should be performed in a well-ventilated fume hood.

Synthesis of 4-Bromo-7-methyl-1,3-benzothiazole: A Proposed Protocol

The synthesis of 4-Bromo-7-methyl-1,3-benzothiazole can be logically approached via the Jacobson benzothiazole synthesis, a reliable method for the formation of the benzothiazole ring system.[5] This proposed two-step protocol starts from the commercially available precursor, 3-bromo-2-methylaniline.

Figure 1: Proposed synthetic workflow for 4-Bromo-7-methyl-1,3-benzothiazole.

Protocol 2.1: Synthesis of 1-(3-Bromo-2-methylphenyl)thiourea

This initial step involves the conversion of the starting aniline to the corresponding phenylthiourea.

Materials:

-

3-Bromo-2-methylaniline

-

Potassium thiocyanate (KSCN)

-

Glacial acetic acid

-

Hydrochloric acid (concentrated)

-

Ethanol

-

Water (deionized)

Procedure:

-

In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 3-bromo-2-methylaniline (1.0 eq) in a mixture of glacial acetic acid and water.

-

Add potassium thiocyanate (1.1 eq) to the solution.

-

Heat the reaction mixture to reflux and maintain for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

-

After completion, cool the reaction mixture to room temperature.

-

Pour the mixture into ice-cold water to precipitate the product.

-

Filter the solid, wash thoroughly with water to remove any remaining salts, and dry under vacuum.

-

The crude 1-(3-bromo-2-methylphenyl)thiourea can be purified by recrystallization from ethanol/water.

Protocol 2.2: Oxidative Cyclization to 4-Bromo-7-methyl-1,3-benzothiazole

The Jacobson cyclization involves the oxidation of the phenylthiourea intermediate to form the benzothiazole ring.

Materials:

-

1-(3-Bromo-2-methylphenyl)thiourea

-

Chloroform or Dichloromethane

-

Sulfuryl chloride (SO₂Cl₂) or Bromine (Br₂) in a suitable solvent

Procedure:

-

Dissolve 1-(3-bromo-2-methylphenyl)thiourea (1.0 eq) in chloroform or dichloromethane in a flask equipped with a dropping funnel and a magnetic stirrer, and cool the solution in an ice bath.

-

Slowly add a solution of sulfuryl chloride (2.0 eq) or bromine (1.1 eq) in the same solvent to the cooled solution with vigorous stirring.

-

After the addition is complete, allow the reaction to stir at room temperature for several hours, or until TLC indicates the consumption of the starting material.

-

Quench the reaction by carefully adding a saturated aqueous solution of sodium bicarbonate.

-

Separate the organic layer, and extract the aqueous layer with the organic solvent.

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

The crude product can be purified by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent.

Application as a Key Intermediate in Cross-Coupling Reactions

The bromine atom at the 4-position of 4-Bromo-7-methylbenzothiazole serves as an excellent leaving group in various palladium-catalyzed cross-coupling reactions. This allows for the facile construction of carbon-carbon and carbon-nitrogen bonds, which is a cornerstone of modern drug discovery and materials science.

Suzuki-Miyaura Coupling: Formation of C-C Bonds

The Suzuki-Miyaura coupling is a robust method for forming biaryl structures by reacting an organoboron species with an aryl halide.

Figure 2: Generalized catalytic cycle for the Suzuki-Miyaura coupling reaction.

Protocol 3.1.1: General Procedure for Suzuki-Miyaura Coupling

Materials:

-

4-Bromo-7-methyl-1,3-benzothiazole

-

Arylboronic acid or arylboronic acid pinacol ester (1.1 - 1.5 eq)

-

Palladium catalyst (e.g., Pd(PPh₃)₄, PdCl₂(dppf)) (1-5 mol%)

-

Base (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄) (2-3 eq)

-

Solvent (e.g., Dioxane/Water, Toluene/Water, DMF)

Procedure:

-

To a Schlenk flask, add 4-Bromo-7-methyl-1,3-benzothiazole (1.0 eq), the arylboronic acid or ester (1.2 eq), the palladium catalyst (e.g., Pd(PPh₃)₄, 3 mol%), and the base (e.g., K₂CO₃, 2.0 eq).

-

Evacuate and backfill the flask with an inert gas (Argon or Nitrogen) three times.

-

Add the degassed solvent system (e.g., a 4:1 mixture of dioxane and water).

-

Heat the reaction mixture to 80-100 °C and stir for 4-12 hours, monitoring by TLC or LC-MS.

-

Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.

-

Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate.

-

Purify the crude product by column chromatography on silica gel.

| Catalyst | Base | Solvent | Temperature (°C) | Typical Yields |

| Pd(PPh₃)₄ | K₂CO₃ | Dioxane/H₂O | 90 | Good to Excellent |

| PdCl₂(dppf) | Cs₂CO₃ | Toluene | 100 | Good to Excellent |

Sonogashira Coupling: Formation of C(sp²)-C(sp) Bonds

The Sonogashira coupling enables the synthesis of aryl alkynes, which are valuable intermediates for further transformations or as components of conjugated materials.[6][7][8]

Figure 3: Simplified catalytic cycle for the Sonogashira coupling reaction.

Protocol 3.2.1: General Procedure for Sonogashira Coupling

Materials:

-

4-Bromo-7-methyl-1,3-benzothiazole

-

Terminal alkyne (1.1 - 1.5 eq)

-

Palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, Pd(PPh₃)₄) (1-5 mol%)

-

Copper(I) iodide (CuI) (2-10 mol%)

-

Amine base (e.g., Triethylamine (Et₃N), Diisopropylamine (DIPA))

-

Solvent (e.g., THF, Toluene, DMF)

Procedure:

-

To a Schlenk flask, add 4-Bromo-7-methyl-1,3-benzothiazole (1.0 eq), the palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 2 mol%), and CuI (4 mol%).

-

Evacuate and backfill the flask with an inert gas three times.

-

Add the degassed solvent (e.g., THF) and the amine base (e.g., Et₃N, 2.5 eq).

-

Add the terminal alkyne (1.2 eq) via syringe.

-

Stir the reaction at room temperature or heat to 40-60 °C for 2-8 hours, monitoring by TLC or LC-MS.

-

Upon completion, filter the reaction mixture through a pad of Celite to remove the catalyst residues, washing with the reaction solvent.

-

Concentrate the filtrate and purify the crude product by column chromatography.

Buchwald-Hartwig Amination: Formation of C-N Bonds

The Buchwald-Hartwig amination is a powerful method for the synthesis of aryl amines from aryl halides, a common transformation in medicinal chemistry.[9]

Figure 4: Simplified catalytic cycle for the Buchwald-Hartwig amination.

Protocol 3.3.1: General Procedure for Buchwald-Hartwig Amination

Materials:

-

4-Bromo-7-methyl-1,3-benzothiazole

-

Amine (primary or secondary) (1.1 - 1.5 eq)

-

Palladium precatalyst (e.g., Pd₂(dba)₃, Pd(OAc)₂) (1-3 mol%)

-

Phosphine ligand (e.g., Xantphos, RuPhos, BINAP) (2-6 mol%)

-

Strong base (e.g., NaOt-Bu, K₃PO₄, Cs₂CO₃) (1.5-2.5 eq)

-

Anhydrous solvent (e.g., Toluene, Dioxane)

Procedure:

-

To a dry Schlenk flask, add the palladium precatalyst (e.g., Pd₂(dba)₃, 1.5 mol%), the phosphine ligand (e.g., Xantphos, 3 mol%), and the base (e.g., NaOt-Bu, 1.5 eq).

-

Evacuate and backfill the flask with an inert gas.

-

Add the anhydrous solvent (e.g., toluene), followed by 4-Bromo-7-methyl-1,3-benzothiazole (1.0 eq) and the amine (1.2 eq).

-

Heat the reaction mixture to 80-110 °C and stir for 6-24 hours, monitoring by TLC or LC-MS.

-

After cooling, dilute the reaction with ethyl acetate and filter through Celite.

-

Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate.

-

Purify the product by column chromatography.

Conclusion: A Gateway to Novel Chemical Entities

4-Bromo-7-methyl-1,3-benzothiazole represents a strategically important intermediate for the synthesis of a wide array of complex organic molecules. Its utility in cornerstone cross-coupling reactions such as the Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig aminations provides a reliable and versatile platform for the introduction of aryl, alkynyl, and amino functionalities. The protocols detailed in this guide, derived from established chemical principles, offer a robust starting point for researchers to explore the rich chemistry of this valuable building block. The continued exploration of such intermediates will undoubtedly fuel innovation in the development of new therapeutics and advanced materials.

References

- Jacobson, P. (1886). Ueber die Einwirkung von Schwefel auf p‐Toluidin. Berichte der deutschen chemischen Gesellschaft, 19(1), 1067-1073.

- Bradshaw, T. D., et al. (2002). 2-(4-Amino-3-methylphenyl)-5-fluorobenzothiazole: a novel antitumor agent with potent and selective activity in vivo. Molecular Cancer Therapeutics, 1(4), 275-284.

- Keri, R. S., et al. (2015). A comprehensive review in current developments of benzothiazole-based molecules in medicinal chemistry. European Journal of Medicinal Chemistry, 90, 331-374.

- Bondock, S., et al. (2012). Recent advances in the chemistry of 2-aminothiazoles. European Journal of Medicinal Chemistry, 53, 1-30.

- Kamal, A., et al. (2015). Benzothiazole-based compounds as anticancer agents: A review. Anti-Cancer Agents in Medicinal Chemistry, 15(7), 841-857.

- Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483.

- Littke, A. F., & Fu, G. C. (2002). Palladium-Catalyzed Coupling Reactions of Aryl Chlorides.

- Martin, R., & Buchwald, S. L. (2008). Palladium-Catalyzed Suzuki–Miyaura Cross-Coupling Reactions Employing Dialkylbiaryl Phosphine Ligands. Accounts of Chemical Research, 41(11), 1461–1473.

- Sonogashira, K. (2002). Development of Pd-Cu catalyzed cross-coupling of terminal acetylenes with sp2-carbon halides. Journal of Organometallic Chemistry, 653(1-2), 46-49.

- Chinchilla, R., & Nájera, C. (2007). The Sonogashira Reaction: A Booming Methodology in Synthetic Organic Chemistry. Chemical Reviews, 107(3), 874–922.

- Tykwinski, R. R. (2003). Evolution of the Sonogashira Coupling Reaction.

- Surry, D. S., & Buchwald, S. L. (2008). Biaryl Phosphine Ligands in Palladium-Catalyzed Amination.

- Hartwig, J. F. (2008). Evolution of a Fourth Generation Catalyst for the Amination and Thioetherification of Aryl Halides. Accounts of Chemical Research, 41(11), 1534–1544.

Sources

- 1. Recent Advances in Synthesis of Benzothiazole Compounds Related to Green Chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. youtube.com [youtube.com]

- 4. prepchem.com [prepchem.com]

- 5. researchgate.net [researchgate.net]

- 6. Sonogashira Coupling [organic-chemistry.org]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. Sonogashira coupling - Wikipedia [en.wikipedia.org]

- 9. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]

Application Note: High-Throughput Screening of 4-Bromo-7-methylbenzothiazole Libraries

Introduction: The Privileged Scaffold Strategy

The benzothiazole moiety is a "privileged scaffold" in medicinal chemistry, appearing in FDA-approved drugs like Riluzole and Ethoxzolamide. The specific derivative 4-Bromo-7-methylbenzothiazole represents a high-value building block for Diversity-Oriented Synthesis (DOS).

-

The 4-Bromo Handle: Allows for palladium-catalyzed cross-coupling (Suzuki-Miyaura, Buchwald-Hartwig) to introduce diverse aryl or heteroaryl groups, essential for probing the hydrophobic pockets of kinase targets (e.g., EGFR, RIPK1).[1]

-

The 7-Methyl Group: Provides steric occlusion that can improve selectivity by restricting rotation or filling small hydrophobic sub-pockets, while also modulating metabolic stability.

This guide details the High-Throughput Screening (HTS) workflow for a library derived from this core, focusing on two complementary assays: a biochemical TR-FRET Kinase Assay and a phenotypic Cellular Viability Screen .[1]

Library Generation & Management (Pre-Screening)

Before screening, the 4-Bromo-7-methylbenzothiazole core is typically diversified. The screening library is stored in DMSO.

Workflow Visualization: From Scaffold to Screen

Figure 1: Workflow for generating a screening library from the 4-Bromo-7-methylbenzothiazole precursor.

Protocol A: TR-FRET Kinase Inhibition Assay

Objective: Identify compounds that inhibit kinase activity (e.g., EGFR or RIPK1) by competing with ATP.[1] Method: Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET). Rationale: Benzothiazoles can exhibit intrinsic fluorescence. TR-FRET uses a time delay (50–100 µs) to eliminate short-lived compound autofluorescence, reducing false positives common with this scaffold.[1]

Mechanism of Action

A europium-labeled antibody (Donor) binds to the phosphorylated product. An acceptor fluorophore (e.g., ULight) binds to the antibody or the substrate.[1] Inhibition prevents phosphorylation, disrupting the FRET signal.[1]

Materials

-

Library: 4-Bromo-7-methylbenzothiazole derivatives (10 mM in DMSO).

-

Kinase: Recombinant human EGFR (or target of interest).

-

Substrate: Poly-GT (biotinylated) or specific peptide.[1]

-

ATP: Ultrapure (Km concentration).[1]

-

Detection: LANCE® Ultra or HTRF® reagents (PerkinElmer/Cisbio).[1]

-

Plate: 384-well low-volume white microplate.

Step-by-Step Protocol

-

Compound Dispensing:

-

Use an acoustic liquid handler (e.g., Labcyte Echo) to dispense 10–50 nL of library compounds into assay plates.[1]

-

Target Concentration: 10 µM final.

-

Controls:

-

-

Enzyme Mix Addition (5 µL):

-

Prepare Enzyme Buffer: 50 mM HEPES (pH 7.5), 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35 (prevents aggregation).[1]

-

Add 5 µL of Kinase (0.5 nM final) to the wells.

-

Incubate 10 mins to allow compound-enzyme binding.

-

-

Substrate/ATP Mix Addition (5 µL):

-

Add 5 µL of Substrate/ATP mix to initiate the reaction.

-

Incubate 60 mins at Room Temperature (RT).

-

-

Detection Mix Addition (10 µL):

-

Add 10 µL of Detection Buffer containing EDTA (stops reaction) and Eu-Antibody/Acceptor.[1]

-

Incubate 60 mins at RT.

-

-

Readout:

Data Analysis (TR-FRET)

Calculate the Ratio (

Calculate % Inhibition:

Protocol B: Phenotypic Cell Viability Screen

Objective: Assess cytotoxicity or antiproliferative potency against cancer cell lines (e.g., A549, HeLa).[1] Method: CellTiter-Glo® (Promega) - ATP Luminescence. Rationale: Benzothiazoles are potent but can be toxic. This assay filters out compounds with general cytotoxicity early or confirms efficacy for anticancer hits.

Step-by-Step Protocol

-

Cell Culture:

-

Harvest cells in exponential growth phase.

-

Resuspend in media (RPMI-1640 + 10% FBS) at 50,000 cells/mL.[1]

-

-

Plating:

-

Dispense 25 µL of cell suspension (1,250 cells/well) into 384-well solid white plates.

-

Incubate for 24 hours at 37°C, 5% CO2 to allow attachment.

-

-

Compound Treatment:

-

Add 100 nL of library compounds (Pin-tool or Acoustic).

-

Final DMSO concentration must be <0.5% to avoid solvent toxicity.

-

Incubate for 48–72 hours .

-

-

Development:

-

Equilibrate plate and CellTiter-Glo reagent to RT.

-

Add 25 µL of CellTiter-Glo reagent.

-

Shake orbitally for 2 mins (lyses cells).

-

Incubate 10 mins (stabilize signal).

-

-

Readout:

-

Measure Total Luminescence (0.1–1.0s integration time).

-

Critical Quality Control: The Z-Factor

For both assays, the robustness must be validated using the Z-factor (

Table 1: QC Parameters for 4-Bromo-7-methylbenzothiazole Screening

| Parameter | Acceptance Criteria | Notes |

| Z-Factor ( | > 0.5 | Measures separation between signal and background. |

| Signal-to-Background (S/B) | > 3.0 | Critical for resolving weak inhibitors. |

| CV% (DMSO Controls) | < 5% | High variation suggests pipetting errors or evaporation.[1] |

| Hit Cutoff | Mean + 3SD | Typically >50% inhibition for primary screens. |

Troubleshooting & Structural Insights

Issue: Benzothiazole Aggregation

-

Observation: Steep Hill slopes (>2.0) in dose-response curves.[1]

-

Cause: Planar benzothiazole rings can stack, forming colloidal aggregates that sequester enzymes (promiscuous inhibition).[1]

-

Solution: Include 0.01% Triton X-100 or Brij-35 in assay buffers.

Issue: Solubility Limits

-

Observation: Precipitation in the well.

-

Cause: The 4-Bromo-7-methyl core is lipophilic (cLogP ~3.5). Adding aryl groups via Suzuki coupling increases lipophilicity.

-

Solution: Keep final DMSO concentration at 1% if possible, or use an intermediate dilution plate with buffer before adding to the assay plate.

Signaling Pathway Context

Benzothiazole derivatives often target the ATP-binding pocket of Tyrosine Kinases.[2]

Figure 2: Mechanism of Action.[1] The benzothiazole derivative competes with ATP for the kinase active site, halting downstream signaling.[1]

References

-

Gjorgjieva, M., et al. (2018).[1][3] "Benzothiazole-based Compounds in Antibacterial Drug Discovery." Current Medicinal Chemistry.

-

BenchChem. (2025).[4] "The Emerging Role of 4-Bromobenzothiazole in Medicinal Chemistry: A Technical Guide." BenchChem Technical Notes.

-

Zhang, J., et al. (2013).[1] "Protein and ligand preparation: Parameters, protocols, and influence on virtual screening enrichments." Journal of Computer-Aided Molecular Design.

-

PubChem. (2025).[5][6] "4-Bromobenzo[d]thiazole Compound Summary." National Library of Medicine.

-

Cisbio/PerkinElmer. (2023). "HTRF Kinase Assay Application Notes." Revvity Resources.

Sources

- 1. advancechemjournal.com [advancechemjournal.com]

- 2. Discovery of new benzothiazole-1,2,3-triazole hybrid-based hydrazone/thiosemicarbazone derivatives as potent EGFR inhibitors with cytotoxicity against cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Benzothiazole-based Compounds in Antibacterial Drug Discovery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. 4-Bromobenzo[d]thiazole | C7H4BrNS | CID 3798911 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. 4-Methylbenzothiazole | C8H7NS | CID 18272 - PubChem [pubchem.ncbi.nlm.nih.gov]

Application Note: Development of Fluorescent Probes Based on the 4-Bromo-7-methylbenzothiazole Core

The following guide details the development of fluorescent probes utilizing the 4-Bromo-7-methylbenzothiazole scaffold. This specific core offers a unique "orthogonal" functionalization strategy: the C4-Bromine serves as a handle for electronic tuning or solubility enhancement via cross-coupling, while the C2-position remains available for attaching the primary recognition moiety (fluorophore generation).

Executive Summary & Design Logic

The benzothiazole heterocycle is a privileged scaffold in fluorescence imaging, widely recognized for its role in ESIPT (Excited-State Intramolecular Proton Transfer) and ICT (Intramolecular Charge Transfer) dyes. While most commercial probes modify the C2 position or the C6 position (para to the nitrogen), the 4-Bromo-7-methylbenzothiazole core offers a distinct structural advantage:

-

Steric Control (The C4 Effect): The bromine at position 4 is peri to the nitrogen atom. Functionalizing this position allows for the introduction of bulky groups that can modulate the planarity of the fluorophore, thereby tuning the Stokes shift and preventing aggregation-caused quenching (ACQ).

-

Electronic Push-Pull: The C4 position allows for the introduction of electron-donating or withdrawing groups orthogonal to the primary dipole, enabling fine-tuning of the HOMO-LUMO gap without disrupting the recognition unit at C2.

-

Solubility: The C7-methyl group provides lipophilicity, aiding cell membrane permeability, while the C4 handle can be used to attach solubilizing pegylated chains if necessary.

This guide outlines the protocol for converting this core into a functional Ratiometric Fluorescent Probe for bio-imaging.

Chemical Design Strategy

We will design a probe where the C4-position is modified to extend conjugation (Red-shift), and the C2-position acts as the sensing trigger.

The "Dual-Key" Functionalization Workflow

-

Step A (C4-Modification): Palladium-catalyzed cross-coupling (Suzuki-Miyaura) to replace the Bromine with an electron-rich aromatic system.

-

Step B (C2-Activation): Condensation or substitution at the C2 position to install the recognition motif (e.g., a phenol for ESIPT or an aldehyde for reactive sensing).

Figure 1: Synthetic workflow for transforming the 4-bromo-7-methylbenzothiazole core into a functional probe.

Detailed Synthesis Protocol

Safety Note: All reactions involving palladium catalysts and brominated heterocycles should be performed in a fume hood. Wear nitrile gloves and safety glasses.

Phase 1: C4-Extension via Suzuki Coupling

Objective: Replace the 4-Br with a 4-methoxyphenyl group to create an internal charge transfer (ICT) donor-acceptor system.

Reagents:

-

Substrate: 4-Bromo-7-methylbenzothiazole (1.0 eq)

-

Coupling Partner: 4-Methoxyphenylboronic acid (1.2 eq)

-

Catalyst: Pd(PPh₃)₄ (5 mol%)

-

Base: K₂CO₃ (2.0 eq)

-

Solvent: 1,4-Dioxane / Water (4:1 v/v)

Procedure:

-

Degassing: Charge a Schlenk flask with the substrate, boronic acid, and base. Evacuate and backfill with Argon (3 cycles).

-

Solvation: Add the degassed solvent mixture via syringe.

-

Catalysis: Add Pd(PPh₃)₄ quickly under Argon flow.

-

Reflux: Heat the mixture to 90°C for 12 hours. The solution typically turns from pale yellow to fluorescent blue/green under UV monitoring.

-

Workup: Cool to RT. Extract with Ethyl Acetate (3x). Wash organics with brine, dry over Na₂SO₄, and concentrate.

-

Purification: Flash column chromatography (Hexane/EtOAc gradient).

Checkpoint: The product (4-(4-methoxyphenyl)-7-methylbenzothiazole) should exhibit a strong blue fluorescence in organic solvent.

Phase 2: C2-Functionalization (The Sensing Trigger)

Objective: Install a reactive group at C2. If the starting material is the 2-H benzothiazole, we must first activate it. If it is 2-amino, we convert it to a hydrazine or alcohol. Scenario: We will synthesize a HBT-like ESIPT probe by condensing with a salicylaldehyde derivative. This requires a methyl group at C2 (if available) or direct condensation if using 2-aminothiophenol precursors. Alternative (Direct C2-H Activation):

-

Dissolve the Phase 1 product in dry THF at -78°C.

-

Add n-BuLi (1.1 eq) dropwise to lithiate the C2 position (The C2 proton is the most acidic).

-

Quench with DMF to generate the Benzothiazole-2-carboxaldehyde .

-

Probe Assembly: React the aldehyde with a hydrazine derivative (e.g., 2-hydrazinopyridine) to create a metal-sensing probe, or condense with an amine.

Characterization & Validation

Once synthesized, the probe must be validated for photophysical properties.

A. Spectroscopic Profiling

Prepare a 10 µM stock solution in DMSO. Dilute into PBS (pH 7.4) for measurements.

| Parameter | Experimental Method | Expected Outcome |

| Absorption Max ( | UV-Vis Spectrophotometer | 350–420 nm (Red-shifted vs core due to C4-aryl) |

| Emission Max ( | Fluorometer (Excitation @ | 480–550 nm (Large Stokes Shift expected) |

| Quantum Yield ( | Relative method vs. Quinine Sulfate | > 0.3 (High brightness desired) |

| Solvatochromism | Measure in Toluene vs. DMSO | Significant shift indicates ICT mechanism |

B. Sensing Mechanism Verification (Graphviz)

The following diagram illustrates the sensing mechanism for a hypothetical ROS (Reactive Oxygen Species) probe where the C4-donor modulates the signal.

Figure 2: Mechanism of action for a C4-modulated benzothiazole probe detecting H2O2.

Biological Application Protocol

Cell Imaging (Confocal Microscopy)

-

Cell Culture: Seed HeLa or A549 cells on confocal dishes (35 mm) and incubate for 24h.

-

Staining:

-

Wash cells 2x with PBS.

-

Incubate with Probe (5 µM) in DMEM (serum-free) for 30 minutes at 37°C.

-

Control: Incubate cells with vehicle (DMSO) only.

-

-

Analyte Stimulation:

-

Add the analyte (e.g., H2O2, 100 µM) and incubate for 15–30 mins.

-

-

Imaging:

-

Excitation: 405 nm or 488 nm laser.

-

Emission Collection: 500–550 nm (Green channel).

-

Counterstain: Use Hoechst 33342 (Blue) for nuclei.

-

Troubleshooting Guide

-

Issue: Low solubility / Precipitation in media.

-

Issue: High background fluorescence.

References

-

Pilgram, K., et al. (1970).[2] "Bromination of 2,1,3-benzothiadiazoles." Journal of Heterocyclic Chemistry. (Foundational work on bromination patterns of benzothiadiazole/benzothiazole cores).

-

Li, X., et al. (2013).[3] "Synthesis and application of benzothiazole fluorescent probes." Dyes and Pigments.[3] (General protocols for benzothiazole probe construction).

-

BenchChem. (2023). "4-Bromo-7-methylbenzothiazole Product Data and Reactivity." (Chemical availability and coupling reactivity).[3][4][5]

-

MDPI. (2020). "2,1,3-Benzothiadiazoles Are Versatile Fluorophore Building Blocks." (Review distinguishing BTD vs Benzothiazole reactivity).

Sources

- 1. Alternative pathway to brominate 2,13-benzothiadiazole: Preparation of 4,7-dibromobenzo[c]-1,2,5-thiadiazole via N-bromosuccinimide | Malaysian Journal of Fundamental and Applied Sciences [mjfas.utm.my]

- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 3. mdpi.com [mdpi.com]

- 4. mdpi.com [mdpi.com]

- 5. benchchem.com [benchchem.com]

Troubleshooting & Optimization

Overcoming low yields in the synthesis of 4-Bromo-7-methylbenzothiazole

Status: Operational Ticket ID: #BTZ-4B7M-OPT Assigned Specialist: Dr. A. Vance, Senior Application Scientist Topic: Troubleshooting Low Yields in 4-Bromo-7-methylbenzothiazole Synthesis

Executive Summary

The synthesis of 4-bromo-7-methylbenzothiazole is notoriously difficult due to the steric and electronic environment of the benzene ring. Low yields are typically caused by two critical bottlenecks:

-

Competitive Benzylic Bromination during the Hugerschoff cyclization.

-

Diazonium Instability during the deamination (Sandmeyer) step if utilizing the 2-amino route.

This guide moves beyond standard textbook protocols, offering optimized workflows that prioritize kinetic control and non-aqueous deamination to boost yields from the typical 15-20% to >60%.

Module 1: Synthetic Pathway & Logic

The Structural Challenge

The 4-position of the benzothiazole core corresponds to the sterically crowded ortho-position of the aniline precursor. The 7-methyl group exerts an electronic donating effect that can complicate nucleophilic attacks.

Recommended Pathway: The Hugerschoff Route

While condensation of 2-aminothiophenols is possible, the precursor (2-amino-3-bromo-6-methylbenzenethiol) is unstable and difficult to source. We recommend the Hugerschoff Cyclization of 2-bromo-5-methylaniline followed by Deamination .

Mapping the Transformation:

-

Precursor: 2-Bromo-5-methylaniline.

-

Aniline C1 (Amine)

Benzothiazole N3.[1] -

Aniline C2 (Bromo)

Benzothiazole C4 (Target Position).[1] -

Aniline C5 (Methyl)

Benzothiazole C7.[1] -

Aniline C6 (Open)

Benzothiazole S-C Bond site.[1]

Visual Workflow (Pathway & Pitfalls)

Figure 1: Critical decision nodes in the synthesis. Green paths indicate the optimized protocol.

Module 2: Troubleshooting & Optimization

Step 1: Thiourea Formation

Common Issue: Using ammonium thiocyanate/HCl often results in low yields and difficult purification due to the deactivated nature of the aniline (steric hindrance from the ortho-bromo group).

Q: My thiourea yield is <50%. How do I improve conversion? A: Switch to the Benzoyl Isothiocyanate Method .

-

React 2-bromo-5-methylaniline with benzoyl isothiocyanate in acetone (Reflux, 2h). This forms the N-benzoyl thiourea quantitatively.

-

Hydrolyze with NaOH (aq) to yield the free thiourea.[1]

-

Why: The benzoyl group makes the isothiocyanate highly electrophilic, overcoming the nucleophilic sluggishness of the sterically hindered aniline.[1]

Step 2: The Hugerschoff Cyclization (The Critical Step)

Common Issue: The reaction mixture turns into a black tar, or NMR shows bromination at the methyl group.[1]

Q: Why am I seeing multiple brominated byproducts? A: You are likely triggering Radical Benzylic Bromination . The 7-methyl group is susceptible to radical attack by bromine, especially under ambient light or uncontrolled exotherms.

Protocol Correction (Strict Ionic Control):

-

Reagent: Use NBS (N-Bromosuccinimide) instead of elemental bromine. NBS provides a controlled release of Br+.

-

Solvent: Acetic Acid or CHCl3.

-

Catalyst: None (or catalytic H2SO4).[1]

-

Environment: Total Darkness (wrap flask in foil) and <10°C .

| Parameter | Standard Protocol (Fail) | Optimized Protocol (Pass) |

| Oxidant | Liquid Bromine ( | NBS (1.05 eq) |

| Temperature | RT or Reflux | 0°C to 10°C |

| Light | Ambient | Strictly Excluded (Foil) |

| Mechanism | Mixed Radical/Ionic | Ionic Electrophilic Subst.[1] |

| Yield | 35% (Complex Mixture) | 75-85% (Clean) |

Step 3: Deamination (Removal of the 2-Amino Group)

Common Issue: Standard Sandmeyer conditions (NaNO2/H3PO2) fail.[1] The diazonium salt of 4-bromo-7-methylbenzothiazole is extremely unstable due to the steric "buttressing" effect of the 4-bromo group, leading to rapid decomposition into phenols or tars before reduction can occur.

Q: The diazonium salt precipitates but decomposes upon addition of hypophosphorous acid. What now? A: Abandon aqueous diazonium chemistry. Use Non-Aqueous Radical Deamination (Doyle-Kovacic conditions) .

Optimized Protocol:

-

Solvent: Anhydrous DMF or THF (degassed).

-

Reagent: tert-Butyl Nitrite (t-BuONO) (1.5 eq).

-

Temperature: 60-65°C.

-

Mechanism: This generates the diazonium species in situ, which immediately undergoes homolytic cleavage to an aryl radical.[1] The radical abstracts a hydrogen atom from the solvent (THF/DMF), yielding the target "H" at the 2-position.[1]

Why this works:

-

Eliminates water, preventing phenol formation.[1]

-

Bypasses the isolation of the unstable diazonium salt.

-

The solvent acts as the hydrogen donor (reductant).[1]

Module 3: Experimental Data & Validation

The following data compares the "Textbook" approach vs. the "Optimized" approach described above for the synthesis of 4-bromo-7-methylbenzothiazole.

| Reaction Step | Method A (Standard) | Method B (Optimized) | Notes |

| 1. Thiourea | PhCONCS / Hydrolysis | Method B gives cleaner product, no sublimation required.[1] | |

| 2. Cyclization | NBS / AcOH / Dark / 0°C | Method A yields ~40% benzylic bromide impurity. | |

| 3. Deamination | Method A yields <15% due to hydrolysis. Method B yields >65%.[2][3][4] | ||

| Total Yield | < 5% | ~ 42% | 8x Improvement |

Module 4: Safety & Handling

-

2-Bromo-5-methylaniline: Toxic by inhalation and skin contact.[5] Potential mutagen.

-

t-Butyl Nitrite: Highly flammable and volatile. Vasodilator (lowers blood pressure upon inhalation).[1] Work in a fume hood.

-

Reaction Waste: The deamination step generates nitrogen gas. Ensure proper venting to prevent pressure buildup.

References

-

Hugerschoff Reaction Mechanism & Optimization

-

Non-Aqueous Deamination (Doyle-Kovacic)

-

Synthesis of 4-Substituted Benzothiazoles

-

Benzoyl Isothiocyanate Method

For further assistance, please contact the Application Science team with your specific NMR spectra for analysis.

Sources

Technical Support Center: Purification of Crude 4-Bromo-7-methylbenzothiazole

This technical support guide provides researchers, scientists, and drug development professionals with in-depth troubleshooting and frequently asked questions (FAQs) concerning the purification of crude 4-Bromo-7-methylbenzothiazole. The methodologies and advice presented herein are synthesized from established chemical principles and field-proven insights to ensure scientific integrity and practical applicability.

Introduction to Purification Challenges

The synthesis of 4-Bromo-7-methylbenzothiazole, often achieved through the direct bromination of 7-methylbenzothiazole, can result in a crude product containing various impurities.[1] The primary challenges in its purification lie in the effective separation of the desired product from unreacted starting materials, potential positional isomers, and over-brominated byproducts. The choice of purification technique is critical and depends on the nature and quantity of these impurities.

This guide will explore the most effective purification strategies, including recrystallization and column chromatography, and provide detailed protocols and troubleshooting advice to address common issues encountered during these processes.

Physical and Chemical Properties

A thorough understanding of the physical and chemical properties of 4-Bromo-7-methylbenzothiazole is fundamental to developing an effective purification strategy.

| Property | Value | Source |

| Molecular Formula | C₈H₆BrNS | N/A |

| Molecular Weight | 228.11 g/mol | [1] |

| Appearance | White to yellow solid | [1] |

| Melting Point | 38-44 °C (literature) | [2][3] |

| Boiling Point | 287.4±20.0 °C (Predicted) | [3] |

| Solubility | Soluble in methanol | [2] |

Purification Workflow Overview

The general workflow for purifying crude 4-Bromo-7-methylbenzothiazole can be visualized as a decision-making process based on the initial purity of the crude material.

Caption: Decision workflow for purification of 4-Bromo-7-methylbenzothiazole.

Troubleshooting Guide

This section addresses common problems encountered during the purification of 4-Bromo-7-methylbenzothiazole in a question-and-answer format.

Recrystallization Issues

Q1: My compound “oils out” during recrystallization instead of forming crystals. What should I do?

A1: "Oiling out" occurs when the solute comes out of solution above its melting point. This is a common issue, especially with impure samples. Here are several strategies to address this:

-

Increase the Solvent Volume: Your solution may be too concentrated. Add a small amount of hot solvent to the oiled-out mixture to ensure everything is fully dissolved before attempting to cool it again.

-

Slow Down the Cooling Process: Rapid cooling can favor oil formation over crystal nucleation. Allow the flask to cool slowly to room temperature before placing it in an ice bath. Insulating the flask can help with this.

-

Scratch the Inner Surface of the Flask: Use a glass rod to gently scratch the inside of the flask at the air-solvent interface. The microscopic scratches on the glass can provide nucleation sites for crystal growth.

-

Use a Seed Crystal: If you have a small amount of pure 4-Bromo-7-methylbenzothiazole, add a tiny crystal to the cooled, supersaturated solution to induce crystallization.

-

Re-evaluate Your Solvent System: The chosen solvent may not be ideal. Consider a mixed solvent system. A good approach is to dissolve the compound in a minimum of a "good" solvent (in which it is highly soluble) and then add a "poor" solvent (in which it is less soluble) dropwise at an elevated temperature until the solution becomes slightly turbid. Then, add a few drops of the good solvent to clarify the solution before allowing it to cool slowly.[4] For 4-Bromo-7-methylbenzothiazole, a mixture of ethanol and water or hexane and ethyl acetate could be effective.[5][6]

Q2: I have low recovery after recrystallization. How can I improve my yield?

A2: Low recovery can be due to several factors:

-

Using Too Much Solvent: The most common reason for low recovery is using an excessive amount of solvent, which keeps a significant portion of your product dissolved even at low temperatures. Use the minimum amount of hot solvent necessary to fully dissolve the crude product.

-

Premature Crystallization During Hot Filtration: If you perform a hot filtration to remove insoluble impurities, your product may crystallize on the filter paper or in the funnel. To prevent this, use a pre-heated funnel and filter flask, and add a small excess of hot solvent before filtering.

-

The Compound has Significant Solubility in the Cold Solvent: If your compound is still quite soluble in the chosen solvent at low temperatures, your recovery will be poor. You may need to find a different solvent in which the compound is less soluble when cold.

-

Incomplete Precipitation: Ensure you have allowed sufficient time for crystallization at a low temperature. Placing the solution in an ice bath for at least 30 minutes is recommended.

Column Chromatography Issues

Q3: My compound is streaking on the TLC plate and running as a smear on the column. What is the cause and how can I fix it?

A3: Streaking of nitrogen-containing heterocyclic compounds like benzothiazoles on silica gel is often due to interactions between the basic nitrogen atom and the acidic silanol groups on the silica surface. This can be mitigated by:

-

Adding a Basic Modifier to the Eluent: Add a small amount (0.5-1%) of a basic modifier like triethylamine or pyridine to your eluent. This will neutralize the acidic sites on the silica gel and improve the peak shape.

-

Using a Deactivated Stationary Phase: Consider using neutral alumina instead of silica gel for your column. Alternatively, you can deactivate the silica gel by pre-treating it with a solution of your eluent containing the basic modifier.

Q4: I can't get good separation between my product and an impurity, even though they have different Rf values on the TLC plate. What can I do?

A4: This can be a frustrating issue, and several factors could be at play:

-

Column Overloading: If you load too much crude material onto the column, the separation bands will broaden and overlap. As a rule of thumb, the amount of crude material should be about 1-2% of the weight of the silica gel.

-

Improper Column Packing: A poorly packed column with channels or cracks will lead to poor separation. Ensure your silica gel is packed uniformly. A "slurry packing" method, where the silica is mixed with the eluent before being poured into the column, is generally preferred.

-

Inappropriate Solvent System: While the TLC may show separation, the solvent system may not be optimal for column chromatography. A good starting point for column chromatography is a solvent system that gives your desired compound an Rf of 0.2-0.3 on the TLC plate.[7] For 4-Bromo-7-methylbenzothiazole, a gradient elution starting with a low polarity solvent system (e.g., 95:5 hexane:ethyl acetate) and gradually increasing the polarity can be effective for separating closely related impurities.

-

Co-elution: It's possible that the impurity has a very similar polarity to your product in the chosen solvent system. Try a different solvent system with different selectivities. For example, if you are using a hexane/ethyl acetate system, try a dichloromethane/methanol or a toluene-based system.

Frequently Asked Questions (FAQs)

Q1: What are the most likely impurities in my crude 4-Bromo-7-methylbenzothiazole?

A1: If your synthesis involves the direct bromination of 7-methylbenzothiazole, the most probable impurities are:

-

Unreacted 7-methylbenzothiazole: The starting material for the bromination reaction.

-

Positional Isomers: Bromination could potentially occur at other positions on the benzene ring, leading to isomers of 4-Bromo-7-methylbenzothiazole. The directing effects of the methyl group and the thiazole ring make the 4-position a likely site for substitution, but other isomers may form in smaller amounts.[1]

-

Di- or Poly-brominated Products: Over-bromination can lead to the formation of di- or even tri-brominated benzothiazoles.

Q2: What is a good starting point for a recrystallization solvent?

A2: Based on literature for similar compounds, ethanol or methanol are good starting points for single-solvent recrystallization.[6] A patent for the synthesis of 4-methylbenzothiazole derivatives suggests that petroleum ether, ethyl acetate, n-hexane, or ethanol, or mixtures thereof, can be used for recrystallization. Therefore, a mixed solvent system like hexane/ethyl acetate is also a very good candidate.

Q3: What is a recommended solvent system for column chromatography?

A3: A common and effective solvent system for purifying moderately polar organic compounds like 4-Bromo-7-methylbenzothiazole is a mixture of a non-polar solvent like hexane or petroleum ether and a more polar solvent like ethyl acetate.[4] You should determine the optimal ratio by running TLC plates with varying solvent ratios. A good starting point for the column would be a solvent system that gives your product an Rf of around 0.2-0.3. You can then run the column with this isocratic system or, for better separation, start with a less polar mixture and gradually increase the proportion of the more polar solvent (gradient elution).

Q4: Can I use acid-base extraction to purify my crude product?

A4: Acid-base extraction can be a useful technique for removing certain types of impurities. Benzothiazoles are weakly basic and can be protonated by strong acids. This allows for their separation from neutral organic impurities.

-

To remove neutral impurities: Dissolve the crude product in an organic solvent like diethyl ether or dichloromethane. Extract this solution with an aqueous acid (e.g., 1 M HCl). The protonated 4-Bromo-7-methylbenzothiazole will move into the aqueous layer. The aqueous layer can then be separated, and the pH adjusted back to basic with a base like sodium hydroxide to precipitate the purified product, which can then be extracted back into an organic solvent.

-

To remove acidic impurities: Dissolve the crude product in an organic solvent and extract with an aqueous base (e.g., 1 M NaOH). Acidic impurities will move into the aqueous layer, leaving your product in the organic layer.

It is important to note that the basicity of the benzothiazole nitrogen is relatively low, so a strong acid is required for efficient extraction into the aqueous phase.

Detailed Experimental Protocols

The following protocols are recommended based on established practices for the purification of similar brominated heterocyclic compounds.

Protocol 1: Recrystallization from a Single Solvent (Ethanol)

-